Norfluoxetine Oxalate
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Overview
Description
Norfluoxetine is a primary blood metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, an antidepressant, sold under the trade name Prozac . It is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine .
Molecular Structure Analysis
The empirical formula of Norfluoxetine Oxalate is C18H18F3NO5 . The molecular weight is 385.33 . The SMILES string representation is NCCC (C1=CC=CC=C1)OC2=CC=C (C (F) (F)F)C=C2.OC (C (O)=O)=O .Physical And Chemical Properties Analysis
Norfluoxetine Oxalate is a liquid at room temperature . It has a concentration of 1.0 mg/mL in methanol (as free base) . The storage temperature is 2-8°C .Scientific Research Applications
Cardiac Electrophysiology : Norfluoxetine affects cardiac cell electrophysiology, altering action potential and transmembrane ion currents in canine ventricular cardiomyocytes. This suggests it can influence cardiac function at a cellular level, which is important for understanding its cardiac effects (Magyar et al., 2004).
Neuropharmacology : It significantly increases extracellular serotonin levels in the frontal cortex of rats, indicating its role in serotonin transporter inhibition and extending the efficacy of its parent compound, fluoxetine (Qu et al., 2009).
Anticonvulsant Properties : Norfluoxetine and fluoxetine exhibit similar anticonvulsant properties and Ca2+ channel blocking potencies, suggesting their effectiveness in neuronal tissues for preventing seizure activity (Kecskeméti et al., 2005).
Toxicological Effects : Studies on non-target organisms like goldfish and Daphnia magna reveal that fluoxetine and Norfluoxetine can disrupt reproductive physiology and have oxidative and apoptotic potential, raising concerns about their environmental impact https://consensus.app/papers/apoptotic-effects-fluoxetine-metabolite-norfluoxetine-över/cde836108b2f57ba90eea8a478f9169b/?utm_source=chatgpt" target="_blank">(Mennigen et al., 2010; Över et al., 2020)
Endocrine Disruption : Norfluoxetine can modulate estrogen receptor activity, suggesting its potential impact on endocrine systems (Lupu et al., 2015).
Ion Channel Interaction : It inhibits T-type calcium channels, which could contribute to the pharmacological effects of antidepressants like fluoxetine (Traboulsie et al., 2006).
Pharmacokinetics and Metabolism : The study of its pharmacokinetics and metabolism is crucial for understanding its therapeutic effects and potential toxicities in different populations, including children and pregnant women https://consensus.app/papers/pharmacokinetics-transplacental-transfer-fluoxetine-carvalho/362ab5e4a520503eb3f2775fd367f454/?utm_source=chatgpt" target="_blank">(Kandasamy et al., 2010; Carvalho et al., 2018)
Future Directions
The increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders . Therefore, the term “SSRI” may be misleading in defining the pharmacological profile of fluoxetine and its congeners . To this extent, the term “selective brain steroidogenic stimulants” (SBSSs) could be proposed .
properties
IUPAC Name |
oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJCEPFCGIDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norfluoxetine Oxalate |
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